molecular formula C26H17N3O2S B2560802 (2E)-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-(naphthalen-1-yl)prop-2-enenitrile CAS No. 866051-09-4

(2E)-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-(naphthalen-1-yl)prop-2-enenitrile

Cat. No.: B2560802
CAS No.: 866051-09-4
M. Wt: 435.5
InChI Key: YGIVWKKWTWORHS-XMHGGMMESA-N
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Description

The compound (2E)-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-(naphthalen-1-yl)prop-2-enenitrile features a complex architecture combining multiple pharmacophoric elements:

  • Thiazole core: A 1,3-thiazol-2-yl group, a heterocyclic ring known for its role in bioactive molecules, including kinase inhibitors and antimicrobial agents .
  • Naphthalene system: A bulky aromatic group that may enhance lipophilicity and π-π stacking interactions.
  • Nitrile group: An electrophilic nitrile substituent that can participate in covalent binding or act as a hydrogen bond acceptor.

Properties

IUPAC Name

(E)-2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-3-naphthalen-1-ylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17N3O2S/c27-15-19(14-18-8-5-7-17-6-1-2-9-21(17)18)24-28-20(16-32-24)12-13-29-25(30)22-10-3-4-11-23(22)26(29)31/h1-11,14,16H,12-13H2/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIVWKKWTWORHS-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=C(C#N)C3=NC(=CS3)CCN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=C(\C#N)/C3=NC(=CS3)CCN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-(naphthalen-1-yl)prop-2-enenitrile typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a condensation reaction between a suitable α-haloketone and thiourea under basic conditions.

    Attachment of the Isoindoline Moiety: The isoindoline-1,3-dione group can be introduced through a nucleophilic substitution reaction using a suitable halogenated precursor.

    Formation of the Naphthalene Moiety: The naphthalene ring can be introduced via a Friedel-Crafts acylation reaction.

    Formation of the Prop-2-enenitrile Group: The nitrile group can be introduced through a Knoevenagel condensation reaction using malononitrile and an appropriate aldehyde.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-(naphthalen-1-yl)prop-2-enenitrile: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Overview

The compound (2E)-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-(naphthalen-1-yl)prop-2-enenitrile is a complex organic molecule with significant potential in various scientific fields. Its structure features multiple functional groups, including a thiazole ring, isoindoline moiety, and naphthalene ring, which contribute to its unique chemical properties.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Thiazole Ring : This can be achieved through a condensation reaction between an α-haloketone and thiourea under basic conditions.
  • Attachment of the Isoindoline Moiety : The isoindoline group is introduced via nucleophilic substitution using a halogenated precursor.
  • Formation of the Naphthalene Moiety : This is accomplished through Friedel-Crafts acylation reactions.

Chemical Reactions Analysis

The compound can undergo various chemical reactions:

  • Oxidation : Using reagents like potassium permanganate or chromium trioxide, leading to carboxylic acids or ketones.
  • Reduction : Achieved with hydrogen gas in the presence of palladium catalyst to form amines or alcohols.
  • Substitution : Nucleophilic substitution reactions can occur at the thiazole ring with nucleophiles such as amines or thiols.

Medicinal Chemistry

The compound shows promise as a pharmacophore in drug design due to its complex structure. Its diverse functional groups may interact with various biological targets, making it a candidate for developing new therapeutic agents. Preliminary studies indicate potential antitumor activity, suggesting its utility in cancer research.

Materials Science

In materials science, this compound may serve as a building block for organic semiconductors and light-emitting diodes (LEDs). The electronic properties derived from its conjugated structure could be harnessed for developing advanced materials in optoelectronics.

Organic Synthesis

As a versatile intermediate, it can be utilized in the synthesis of more complex organic molecules. Its unique functional groups allow for further modifications and derivatizations in synthetic pathways.

Mechanism of Action

The mechanism of action of (2E)-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-(naphthalen-1-yl)prop-2-enenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with analogs sharing key functional groups:

Compound Name Molecular Weight* Key Functional Groups Biological Activity References
Target Compound ~469.5† Thiazole, isoindole dione, naphthalene, nitrile Hypothesized kinase inhibitor
Triazolbenzo[d]thiazoles () Varies Triazole, thiazole Neuroprotective
(E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one () ~388.4‡ Triazole, naphthalene, ketone Not reported
Methyl (2E)-3-[3-benzyl-2-(3-methoxy-3-oxoprop-1-yn-1-yl)-2-(1-naphthyl)imidazolidine-1-yl]acrylate () ~498.5‡ Imidazolidine, naphthalene, ester Synthetic precursor
3-Hydroxy-2-phenyl-2,3-dihydro-1H-benzo[e]isoindol-1-one () ~274.3‡ Isoindol-1-one, hydroxyl Not reported

*Calculated from molecular formulas where unspecified.
†Based on formula C₂₅H₁₆N₄O₂S.
‡Calculated using PubChem or ChemDraw tools.

Key Observations:

Thiazole vs. Triazole/Imidazolidine: The thiazole ring in the target compound is replaced by triazole or imidazolidine in analogs (). The nitrile group in the target compound differs from esters () or ketones (), possibly altering reactivity and target selectivity.

Isoindole Dione vs. Isoindol-1-one :

  • The isoindole dione moiety in the target compound introduces two electron-withdrawing carbonyl groups, contrasting with the single hydroxylated isoindol-1-one in . This difference may impact solubility and binding affinity .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The naphthalene and isoindole dione groups likely increase logP compared to simpler aromatic systems (e.g., ’s pyrazol-3-one derivatives with logP ~2.5).
  • Hydrogen Bonding : The nitrile and isoindole dione groups provide hydrogen bond acceptors, similar to carbonyl-containing compounds in and .

Biological Activity

The compound (2E)-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-(naphthalen-1-yl)prop-2-enenitrile is a complex organic molecule with potential biological significance. This article reviews its biological activity, synthesizing data from various studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C24H17N3O2SC_{24}H_{17}N_{3}O_{2}S, with a molar mass of 411.48 g/mol. The presence of thiazole and isoindole moieties suggests a variety of pharmacological activities, as these structures are known to contribute to biological efficacy in medicinal chemistry.

Antimicrobial Activity

Thiazole derivatives are well-documented for their antibacterial and antifungal properties. Research indicates that compounds containing thiazole rings exhibit significant activity against various bacterial strains and fungi. For instance, studies have shown that thiazole derivatives can outperform standard antibiotics like ciprofloxacin in certain cases .

Anticancer Properties

Compounds similar to this compound have been evaluated for their anticancer activity. In particular, thiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. For example, some derivatives showed IC50 values as low as 0.12 µM against human leukemia cells .

Anti-inflammatory Effects

Thiazole-containing compounds have also been investigated for their anti-inflammatory properties. Some studies utilized rat models to assess the efficacy of these compounds in reducing edema, with results indicating comparable effects to established anti-inflammatory drugs like dexamethasone .

Neuroprotective Effects

Research has indicated that certain derivatives may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases. The mechanism often involves inhibition of inflammatory pathways and reduction of oxidative stress .

Study 1: Antibacterial Activity Evaluation

A study evaluated a series of thiazole derivatives for antibacterial activity against various strains of bacteria. Among the compounds tested, those structurally similar to this compound showed significant inhibition against Gram-positive bacteria .

Study 2: Anticancer Activity

In another study focusing on anticancer effects, several thiazole derivatives were synthesized and tested against human cancer cell lines. The results indicated that compounds with naphthyl groups exhibited enhanced cytotoxicity compared to those without such modifications .

Summary Table of Biological Activities

Biological ActivityType of ActivityReference
AntibacterialEffective against Gram-positive bacteria
AntifungalSignificant inhibition observed
AnticancerIC50 values as low as 0.12 µM against leukemia
Anti-inflammatoryComparable effects to dexamethasone in edema models
NeuroprotectivePotential reduction of oxidative stress

Q & A

Basic Research Questions

Q. What are reliable synthetic routes for preparing (2E)-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-(naphthalen-1-yl)prop-2-enenitrile, and how can intermediates be characterized?

  • Methodology : Utilize multi-step condensation reactions involving thiazole ring formation and hydrazone coupling. For example, thiazole derivatives can be synthesized via Hantzsch thiazole synthesis, followed by Knoevenagel condensation to introduce the naphthalene-prop-2-enenitrile moiety .
  • Characterization : Confirm intermediate structures using single-crystal X-ray diffraction (e.g., bond lengths and angles for thiazolidinone derivatives, as in ) and elemental analysis (CHNS data, as demonstrated for hydrazone derivatives in ).

Q. How can spectroscopic techniques (NMR, IR, MS) resolve ambiguities in the structural assignment of this compound?

  • NMR : Use 2D NMR (COSY, HSQC) to assign coupling between the thiazole proton (δ ~7.5–8.5 ppm) and the isoindole-dione methylene group (δ ~4.0–4.5 ppm). Compare with similar compounds in (naphthoquinone derivatives with δ 7.02–8.85 ppm aromatic signals) .
  • IR : Validate the nitrile group (C≡N stretch ~2220 cm⁻¹) and isoindole-dione carbonyls (C=O stretches ~1700–1750 cm⁻¹) .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular docking) predict the biological activity or electronic properties of this compound?

  • DFT : Optimize the geometry using B3LYP/6-31G(d) to calculate frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps, revealing reactive sites for electrophilic/nucleophilic attacks .
  • Docking : Use AutoDock Vina or MOE to simulate interactions with biological targets (e.g., enzymes with isoindole-dione-binding pockets). Compare with docking results for structurally related thiazole-naphthalene hybrids in .

Q. How can reaction conditions (e.g., solvent, catalyst) be optimized to improve yield and enantiomeric purity?

  • DoE (Design of Experiments) : Apply Bayesian optimization or heuristic algorithms ( ) to screen parameters like temperature (25–80°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., piperidine for Knoevenagel condensation) .
  • Flow Chemistry : Implement continuous-flow reactors (as in ) to enhance reproducibility and reduce side reactions during thiazole ring formation .

Q. What analytical techniques resolve contradictions in reported spectral data or crystallographic parameters for similar compounds?

  • Contradiction Analysis : Compare experimental XRD data (e.g., C–C bond lengths in thiazolidinone derivatives from , mean 0.002 Å deviation) with computational models to identify outliers .
  • HPLC-PDA : Use reverse-phase HPLC with photodiode array detection to isolate stereoisomers or degradation products, as demonstrated for hydrazone derivatives in .

Methodological Considerations

  • Stereochemical Control : For E/Z isomerism in the prop-2-enenitrile group, employ NOESY NMR to confirm spatial proximity between the naphthalene and thiazole moieties .
  • Stability Studies : Monitor hydrolytic degradation of the isoindole-dione group under acidic/alkaline conditions using LC-MS (e.g., m/z fragmentation patterns in ) .

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